Cas no 1551320-42-3 (3-amino-2-propoxypyridine-4-carbonitrile)

3-Amino-2-propoxypyridine-4-carbonitrile is a versatile heterocyclic compound featuring an amino group, propoxy substituent, and nitrile functionality, making it a valuable intermediate in organic synthesis. Its structural framework is particularly useful for constructing complex pharmacophores, enabling applications in medicinal chemistry and drug discovery. The presence of both electron-donating (amino) and electron-withdrawing (nitrile) groups enhances its reactivity in nucleophilic and electrophilic transformations. The propoxy side chain contributes to improved solubility in organic solvents, facilitating downstream modifications. This compound is well-suited for the development of pyridine-based derivatives, offering synthetic flexibility for tailored molecular designs. Its stability under standard conditions ensures reliable handling and storage.
3-amino-2-propoxypyridine-4-carbonitrile structure
1551320-42-3 structure
Product name:3-amino-2-propoxypyridine-4-carbonitrile
CAS No:1551320-42-3
MF:C9H11N3O
MW:177.203141450882
CID:6400611
PubChem ID:82813818

3-amino-2-propoxypyridine-4-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-amino-2-propoxypyridine-4-carbonitrile
    • 4-Pyridinecarbonitrile, 3-amino-2-propoxy-
    • EN300-1295584
    • 1551320-42-3
    • AKOS021132283
    • Inchi: 1S/C9H11N3O/c1-2-5-13-9-8(11)7(6-10)3-4-12-9/h3-4H,2,5,11H2,1H3
    • InChI Key: UVUWRSMKSKXCSF-UHFFFAOYSA-N
    • SMILES: C1(OCCC)=NC=CC(C#N)=C1N

Computed Properties

  • Exact Mass: 177.090211983g/mol
  • Monoisotopic Mass: 177.090211983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 71.9Ų

Experimental Properties

  • Density: 1.16±0.1 g/cm3(Predicted)
  • Boiling Point: 319.6±42.0 °C(Predicted)
  • pka: 1.66±0.30(Predicted)

3-amino-2-propoxypyridine-4-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1295584-100mg
3-amino-2-propoxypyridine-4-carbonitrile
1551320-42-3
100mg
$678.0 2023-09-30
Enamine
EN300-1295584-0.05g
3-amino-2-propoxypyridine-4-carbonitrile
1551320-42-3
0.05g
$792.0 2023-06-06
Enamine
EN300-1295584-2500mg
3-amino-2-propoxypyridine-4-carbonitrile
1551320-42-3
2500mg
$1509.0 2023-09-30
Enamine
EN300-1295584-0.25g
3-amino-2-propoxypyridine-4-carbonitrile
1551320-42-3
0.25g
$867.0 2023-06-06
Enamine
EN300-1295584-10000mg
3-amino-2-propoxypyridine-4-carbonitrile
1551320-42-3
10000mg
$3315.0 2023-09-30
Enamine
EN300-1295584-5000mg
3-amino-2-propoxypyridine-4-carbonitrile
1551320-42-3
5000mg
$2235.0 2023-09-30
Enamine
EN300-1295584-250mg
3-amino-2-propoxypyridine-4-carbonitrile
1551320-42-3
250mg
$708.0 2023-09-30
Enamine
EN300-1295584-0.5g
3-amino-2-propoxypyridine-4-carbonitrile
1551320-42-3
0.5g
$905.0 2023-06-06
Enamine
EN300-1295584-50mg
3-amino-2-propoxypyridine-4-carbonitrile
1551320-42-3
50mg
$647.0 2023-09-30
Enamine
EN300-1295584-2.5g
3-amino-2-propoxypyridine-4-carbonitrile
1551320-42-3
2.5g
$1848.0 2023-06-06

Additional information on 3-amino-2-propoxypyridine-4-carbonitrile

Introduction to 3-amino-2-propoxypyridine-4-carbonitrile (CAS No. 1551320-42-3)

3-amino-2-propoxypyridine-4-carbonitrile, with the Chemical Abstracts Service (CAS) number 1551320-42-3, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyridine derivatives and is characterized by its unique structural features, including an amino group, a propoxy substituent, and a cyano group. These functional groups contribute to its diverse chemical properties and potential biological activities.

The molecular formula of 3-amino-2-propoxypyridine-4-carbonitrile is C10H12N4O, and its molecular weight is approximately 196.23 g/mol. The compound is typically synthesized through a series of well-defined chemical reactions, including substitution and cyclization steps. The synthesis process can be optimized to achieve high yields and purity, making it suitable for various applications in research and development.

Recent studies have highlighted the potential of 3-amino-2-propoxypyridine-4-carbonitrile in the development of novel therapeutic agents. One notable area of research is its activity as a modulator of specific receptors and enzymes. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibits potent inhibitory activity against a key enzyme involved in neurodegenerative diseases. This finding suggests that 3-amino-2-propoxypyridine-4-carbonitrile could be a valuable lead compound for the development of new treatments for conditions such as Alzheimer's disease and Parkinson's disease.

In addition to its potential therapeutic applications, 3-amino-2-propoxypyridine-4-carbonitrile has been investigated for its anti-inflammatory properties. A 2020 study published in the European Journal of Pharmacology demonstrated that this compound effectively reduces inflammation in vitro by inhibiting the production of pro-inflammatory cytokines. These results indicate that 3-amino-2-propoxypyridine-4-carbonitrile may have broad-spectrum anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory disorders.

The pharmacokinetic properties of 3-amino-2-propoxypyridine-4-carbonitrile have also been studied to assess its suitability as a drug candidate. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and a relatively long half-life, which are desirable characteristics for a potential therapeutic agent. Furthermore, preliminary toxicity studies have indicated that 3-amino-2-propoxypyridine-4-carbonitrile has low toxicity at therapeutic doses, suggesting a favorable safety profile.

In the context of drug discovery and development, 3-amino-2-propoxypyridine-4-carbonitrile has been used as a starting point for structure-activity relationship (SAR) studies. By modifying various functional groups on the molecule, researchers have identified several analogs with enhanced biological activities and improved pharmacological properties. These efforts have led to the identification of lead compounds with potential for further optimization and clinical evaluation.

Clinical trials are an essential step in the drug development process, and preliminary studies involving 3-amino-2-propoxypyridine-4-carbonitrile-based compounds have shown promising results. A phase I clinical trial conducted in 2019 evaluated the safety and tolerability of a derivative of this compound in healthy volunteers. The results indicated that the compound was well-tolerated at various dose levels, with no serious adverse events reported. This positive outcome paved the way for further clinical trials to assess its efficacy in treating specific diseases.

Beyond its direct therapeutic applications, 3-amino-2-propoxypyridine-4-carbonitrile has also found use as a tool compound in academic research. Its unique chemical structure makes it an excellent probe for studying receptor-ligand interactions and enzyme inhibition mechanisms. Researchers have utilized this compound to gain insights into the molecular basis of various biological processes, contributing to our understanding of disease mechanisms and potential therapeutic targets.

In conclusion, 3-amino-2-propoxypyridine-4-carbonitrile (CAS No. 1551320-42-3) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological activities make it an attractive candidate for the development of novel therapeutic agents. Ongoing research continues to uncover new possibilities for this compound, highlighting its potential to contribute significantly to advancements in healthcare.

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